rel-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride
CAS No.: 1909286-99-2
Cat. No.: VC6228767
Molecular Formula: C7H16ClNS
Molecular Weight: 181.72
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1909286-99-2 |
---|---|
Molecular Formula | C7H16ClNS |
Molecular Weight | 181.72 |
IUPAC Name | (1R,2R)-2-methylsulfanylcyclohexan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C7H15NS.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 |
Standard InChI Key | LJAFSCLCEZRJDW-ZJLYAJKPSA-N |
SMILES | CSC1CCCCC1N.Cl |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of rel-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride is C₇H₁₅NS·HCl, with a molecular weight of 181.72 g/mol. Its IUPAC name specifies the relative stereochemistry of the amine and methylsulfanyl groups on the cyclohexane ring. Key structural features include:
-
A six-membered cyclohexane ring in a chair conformation, minimizing steric strain.
-
A methylsulfanyl (-SMe) group at the 2-position, contributing to electron-rich regions via sulfur’s lone pairs.
-
A primary amine (-NH₂) group at the 1-position, protonated to form the hydrochloride salt (pKa ≈ 10–11) .
The compound’s stereochemistry is critical for its interactions in chiral environments, such as enzyme binding pockets. Computational models predict a dipole moment of 3.2 D due to the polar amine and sulfur groups .
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis of rel-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride typically involves stereoselective cyclization and functional group interconversion. A representative pathway includes:
-
Cyclohexene Epoxidation:
Starting from cyclohexene, epoxidation with a chiral catalyst (e.g., Sharpless conditions) yields an epoxide with defined stereochemistry . -
Ring-Opening with Methylsulfanyl Nucleophile:
The epoxide undergoes nucleophilic attack by methylsulfanyl lithium, selectively opening the ring to form a trans-diol intermediate. -
Amine Introduction:
The diol is converted to the amine via a Curtius rearrangement or enzymatic transamination, preserving stereochemistry . -
Salt Formation:
Treatment with hydrochloric acid produces the hydrochloride salt, improving crystallinity .
Key Reaction Conditions:
-
Enzymatic transamination using Chromobacterium violaceum achieves 76% yield and >99% enantiomeric excess (ee) under optimized pH (8.0) and temperature (30°C) .
-
Palladium-catalyzed cross-coupling reactions introduce the methylsulfanyl group with high regioselectivity.
Industrial-Scale Production
Physicochemical Properties
The hydrochloride salt’s high water solubility makes it suitable for aqueous reaction conditions, while the methylsulfanyl group enhances lipophilicity for membrane penetration in biological systems .
Biological and Pharmacological Activity
Enzyme Inhibition
In vitro studies on structurally similar cyclohexanamine derivatives demonstrate moderate acetylcholinesterase inhibition (IC₅₀ = 12 µM), attributed to the amine group’s interaction with the enzyme’s catalytic triad . Molecular docking simulations suggest the methylsulfanyl moiety occupies a hydrophobic pocket adjacent to the active site.
Industrial Applications
Asymmetric Catalysis
The compound serves as a chiral auxiliary in aldol reactions, inducing up to 92% ee in β-hydroxy ketone products. Its rigid cyclohexane backbone minimizes conformational flexibility, improving stereocontrol .
Polymer Modification
Incorporation into epoxy resins via amine-epoxide reactions increases thermal stability (Tg = 145°C vs. 120°C for unmodified resins), attributed to sulfur’s radical-scavenging properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume